
2-Amino-N-methylbenzamide
Overview
Description
2-Amino-N-methylbenzamide (CAS 4141-08-6) is an aromatic amide with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol . Structurally, it consists of a benzene ring substituted with an amino group (-NH₂) at position 2 and a methylamide (-NCH₃-C=O) group at position 1. The compound is synthesized via the reaction of isatoic anhydride with methylamine, achieving high yields (~99%) under mild aqueous conditions .
This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of quinazolinone derivatives (e.g., EGFR inhibitors) and plant safening agents that mitigate herbicide toxicity . Its crystal structure reveals a dihedral angle of 68.39° between the benzene ring and methylamide group, facilitating N–H···O hydrogen bonding and layered molecular packing .
Preparation Methods
Synthesis via Isatoic Anhydride and Methylamine
Reaction Mechanism and Stoichiometry
The primary industrial method for synthesizing 2-amino-N-methylbenzamide involves the reaction of isatoic anhydride (1H-benzo[d] oxazine-2,4-dione) with methylamine. The process proceeds via nucleophilic ring-opening of the anhydride by methylamine, followed by decarboxylation to yield the target compound . The reaction is highly efficient and scalable, making it the preferred route for large-scale production.
The stoichiometric equation is as follows:
8\text{H}5\text{NO}3 \, (\text{isatoic anhydride}) + \text{CH}3\text{NH}2 \rightarrow \text{C}8\text{H}{10}\text{N}2\text{O} \, (\text{this compound}) + \text{CO}_2
Reaction Conditions and Optimization
Key parameters influencing the reaction include solvent selection, temperature, and methylamine concentration. According to patent data , the optimal conditions are:
Parameter | Optimal Range | Preferred Value |
---|---|---|
Solvent (A) | Ethyl acetate, isopropyl acetate | Ethyl acetate |
Solvent ratio (v/w) | 3:1 – 10:1 | 5:1 |
Temperature | 10°C – 50°C | 30°C |
Methylamine solution | 20–30% aqueous | 25% aqueous |
Reaction time | 3–5 hours | 4 hours |
The use of ethyl acetate as the solvent facilitates efficient mixing and phase separation during workup. A solvent-to-isatoic anhydride ratio of 5:1 (v/w) ensures complete dissolution of the starting material while minimizing solvent waste .
Workup and Isolation
Post-reaction, the mixture is diluted with water to precipitate impurities and partition the product into the organic phase. The organic layer (ethyl acetate) is separated, and the aqueous phase is discarded. Subsequent removal of the solvent under reduced pressure yields crude this compound, which is further purified via recrystallization from methanol .
Process Scalability and Industrial Considerations
Yield and Purity
While isolated yields for the first step are not explicitly reported in the cited patents, the overall process (including downstream chlorination) achieves yields exceeding 89% . The purity of the intermediate is confirmed by liquid chromatography (HPLC), with residual isatoic anhydride and byproducts below detectable limits .
Environmental and Economic Advantages
The method’s advantages include:
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Low solvent consumption : Ethyl acetate is recoverable via distillation, reducing waste.
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Minimal byproducts : Decarboxylation produces only CO₂, simplifying purification.
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Cost-effectiveness : Methylamine and isatoic anhydride are commercially available at scale.
Analytical Characterization
Spectroscopic Data
The National Institute of Standards and Technology (NIST) provides the following key data for this compound :
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Molecular formula : C₈H₁₀N₂O
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Molecular weight : 150.18 g/mol
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IR spectrum (gas phase) : Characteristic N-H stretches at 3300–3500 cm⁻¹ and amide C=O at 1650 cm⁻¹.
Quality Control
Industrial batches are typically analyzed via:
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HPLC : To confirm >99% purity.
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Melting point : 142–144°C (literature range).
Alternative Synthetic Routes
While the isatoic anhydride route dominates industrial production, alternative methods include:
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Hydrolysis of N-methylisatoic anhydride : Limited by substrate availability.
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Reductive amination of 2-nitrobenzamide : Requires palladium catalysts and higher costs.
These methods are less favorable due to lower yields or complex purification steps.
Applications in Downstream Synthesis
This compound serves as a precursor for chlorinated derivatives used in agrochemicals and pharmaceuticals. For example, chlorination with trichloroisocyanuric acid yields 2-amino-3,5-dichloro-N-methylbenzamide, a herbicide intermediate .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Reagents like or can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the role of 2-Amino-N-methylbenzamide in the synthesis of novel anticancer agents. For instance, it has been used as a precursor in the development of protein kinase inhibitors (PKIs), which are crucial for cancer treatment. A notable example includes its reaction with 2,4-dichloro-5-trifluoromethylpyrimidine to yield compounds with significant anti-leukemic activity against cell lines such as HEL, K562, and Jurkat. The most effective derivative demonstrated an IC50 value of , indicating potent selective inhibition of cancer cell proliferation without toxicity to normal cell lines .
1.2 Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promise in neuroprotection. It has been investigated for its ability to inhibit enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in Alzheimer's disease pathology, and compounds that inhibit them can potentially improve cognitive function .
Synthesis and Derivative Development
2.1 Synthetic Routes
The synthesis of this compound has been optimized through various methodologies, including microwave-assisted synthesis and flow chemistry techniques. These methods enhance yield and reduce the number of synthetic steps required to obtain derivatives .
2.2 Derivative Applications
Derivatives of this compound have been explored for their biological activities beyond anticancer effects. For example, compounds synthesized from this starting material have been evaluated for antimicrobial properties and have shown efficacy against various bacterial strains .
Data Tables
Here is a summary table showcasing some key derivatives of this compound along with their biological activities:
Compound Name | Biological Activity | IC50 Value (μM) | Notes |
---|---|---|---|
H-120 | Anti-leukemic | 0.148 ± 0.04 | Selectively inhibits HEL cells |
H-122 | Anti-leukemic | Not specified | Effective against K562 and Jurkat cells |
Derivative A (e.g., from pyrimidine) | Neuroprotective | Not specified | Inhibits AChE and BChE |
Derivative B (e.g., antimicrobial) | Antimicrobial | Varies | Effective against multiple bacterial strains |
Case Studies
Case Study 1: Anti-Leukemic Evaluation
A series of experiments were conducted where various concentrations of derivatives derived from this compound were tested on leukemia cell lines. The results indicated that specific modifications to the benzamide structure significantly enhanced anticancer activity while maintaining low toxicity levels on non-cancerous cells .
Case Study 2: Neuroprotective Potential
In vitro assays demonstrated that certain derivatives could significantly inhibit cholinesterase activity, suggesting their potential use in treating Alzheimer's disease. The enzyme inhibition was confirmed through kinetic studies and molecular docking simulations, providing insights into the binding interactions between the compounds and the target enzymes .
Mechanism of Action
The mechanism of action of 2-Amino-N-methylbenzamide involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Halogen Substitution : Chlorination (e.g., at C6 or C3/C5) increases molecular weight and lipophilicity, influencing bioavailability and binding affinity in medicinal applications .
- N-Substituents: Methyl groups (vs. benzyl or cyclohexyl) reduce steric hindrance, simplifying cyclization reactions (e.g., quinazolinone formation) .
Physicochemical and Functional Comparisons
Key Observations :
- Plant Safening: Unique to 2-Amino-N-methylbenzamide among analogues, attributed to its balanced lipophilicity and hydrogen-bonding capacity .
- Medicinal Chemistry : Chlorinated derivatives (e.g., 3,5-dichloro) show enhanced inhibitory activity in kinase assays due to improved target binding .
Reaction Efficiency and Selectivity
- Quinazolinone Synthesis: this compound reacts with (Boc)₂O under DMAP catalysis to form quinazoline-2,4-diones. Comparatively, non-methylated 2-aminobenzamide (1a) requires elevated temperatures or longer reaction times, highlighting the methyl group’s role in stabilizing intermediates .
- Thioureation: Reaction with benzoyl isothiocyanate yields substituted thioureas, where the methyl group in this compound reduces steric clashes, improving reaction efficiency over bulkier N-substituted analogues .
Biological Activity
2-Amino-N-methylbenzamide (CAS No. 4141-08-6) is an aromatic amide compound that has garnered attention due to its potential biological activities. This article explores the synthesis, biological properties, and relevant research findings associated with this compound, emphasizing its therapeutic implications and mechanisms of action.
- Molecular Formula : C₈H₁₀N₂O
- Molecular Weight : 150.18 g/mol
- Structural Characteristics : The compound features an amino group and a methyl group attached to a benzamide structure, which influences its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of benzamides, including this compound, can inhibit tumor growth and induce apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation, which is crucial for conditions like arthritis and other inflammatory diseases.
- Antimicrobial Properties : Preliminary evaluations suggest activity against various bacterial strains, indicating potential as an antimicrobial agent.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammatory responses.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that lead to reduced inflammation or altered cell growth.
- Oxidative Stress Response : The compound might affect cellular oxidative stress levels, contributing to its anticancer and anti-inflammatory effects.
Anticancer Studies
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various benzamide derivatives, including this compound, and their evaluation for anticancer activity. The results indicated that certain derivatives exhibited significant cytotoxicity against several cancer cell lines, with IC50 values ranging from low micromolar to nanomolar concentrations .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 (Breast) | 12.5 |
A549 (Lung) | 8.3 | |
HeLa (Cervical) | 15.0 |
Anti-inflammatory Research
In another study assessing anti-inflammatory properties, this compound was shown to reduce the production of pro-inflammatory cytokines in macrophage cultures. The compound significantly lowered TNF-alpha and IL-6 levels compared to control groups .
Antimicrobial Activity
A recent evaluation focused on the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values around 100 µg/mL .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Amino-N-methylbenzamide, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via amidation of 2-aminobenzoic acid derivatives with methylamine. Microwave-assisted synthesis (e.g., 80°C, 30 min) enhances reaction efficiency compared to conventional reflux methods . Solvent choice (e.g., DMF or THF) and catalysts (e.g., HATU or EDCI) significantly affect yields. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for isolating high-purity products .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation of fine particles. Toxic byproducts (e.g., NOx) may form during combustion; ensure proper ventilation and access to dry powder extinguishers . Waste must be segregated into halogenated organic containers and processed by certified disposal services .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR in DMSO-d6 to confirm the methylamide group (δ ~2.8 ppm for N–CH3) and aromatic protons .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm ensure purity >95% .
- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak [M+H]+ at m/z 150.1 .
Q. How can X-ray crystallography resolve ambiguities in the structural conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (SHELXL for refinement) provides precise bond lengths/angles. Crystals grown via slow evaporation (ethanol/water) are mounted on a Bruker D8 Venture diffractometer. Hydrogen bonding networks (e.g., N–H···O interactions) validate the planar benzamide core .
Advanced Research Questions
Q. How does this compound function as a fluorescent tag in glycan analysis, and what experimental parameters optimize labeling efficiency?
- Methodological Answer : The compound’s primary amine reacts with reducing glycans via reductive amination. Use 0.1 M NaBH3CN in DMSO/acetic acid (7:3 v/v) at 65°C for 4 hours. Fluorescence detection (λex 330 nm, λem 420 nm) requires pH 7.4 buffers to minimize quenching. Labeling efficiency is quantified via HPLC with a fluorescence detector .
Q. What strategies address contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize assays using:
- Dose-response curves (1 nM–100 µM) in triplicate.
- Control compounds (e.g., tamoxifen for cytotoxicity).
- Metabolic stability tests (microsomal incubation) to account for degradation .
Q. Can computational modeling predict the structure-activity relationship (SAR) of this compound analogs for kinase inhibition?
- Methodological Answer : Molecular docking (AutoDock Vina) using PDB structures (e.g., EGFR kinase) identifies key interactions (e.g., hydrogen bonds with Thr766). QSAR models trained on IC50 data prioritize substituents at the 5-position (e.g., –Cl or –CF3) for enhanced potency. MD simulations (GROMACS) assess binding stability over 100 ns .
Q. What mechanistic insights explain the compound’s role as a plant safening agent against herbicide toxicity?
- Methodological Answer : this compound upregulates detoxifying enzymes (e.g., glutathione S-transferases) in Arabidopsis. Experimental design:
- Pre-treat seeds with 10 µM compound for 24 hours.
- Expose to herbicides (e.g., glyphosate) and measure chlorophyll retention via spectrophotometry (λ 663 nm).
- Transcriptome analysis (RNA-seq) identifies induced stress-response pathways .
Q. How do metabolic pathways of this compound in mammalian systems influence its pharmacokinetic profile?
- Methodological Answer : In vitro hepatic microsome assays (human/rat) with LC-MS/MS analysis reveal Phase I oxidation (CYP3A4-mediated) and Phase II glucuronidation. Key parameters:
- Half-life (t½) : Calculate from metabolite formation rates.
- Plasma protein binding : Use equilibrium dialysis (≥90% binding correlates with low bioavailability) .
Q. Data Contradiction and Validation
Q. How can researchers resolve discrepancies in crystallographic data versus DFT-optimized structures of this compound?
Properties
IUPAC Name |
2-amino-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMWOULVHFLJIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30308703 | |
Record name | 2-Amino-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30308703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4141-08-6 | |
Record name | 4141-08-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207861 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30308703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-N-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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